molecular formula C11H9NaO5 B13791873 alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt

alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt

Katalognummer: B13791873
Molekulargewicht: 244.18 g/mol
InChI-Schlüssel: LSUVYFKJTOWQOD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt is a chemical compound with the molecular formula C11H9NaO5. It is known for its unique structure, which includes both acetyl and hydroxy groups attached to a benzene ring, making it a versatile compound in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt typically involves the reaction of acetyl chloride with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with sodium acetate to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid: Lacks the sodium salt component.

    Beta-Acetyl-2-hydroxy-alpha-oxo-benzenepropanoic acid: Differently positioned functional groups.

    Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid diethyl ester: Contains ester groups instead of the sodium salt.

Uniqueness

Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt is unique due to its specific combination of functional groups and the presence of the sodium salt, which can influence its solubility and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C11H9NaO5

Molekulargewicht

244.18 g/mol

IUPAC-Name

sodium;2-(2-hydroxybenzoyl)-3-oxobutanoate

InChI

InChI=1S/C11H10O5.Na/c1-6(12)9(11(15)16)10(14)7-4-2-3-5-8(7)13;/h2-5,9,13H,1H3,(H,15,16);/q;+1/p-1

InChI-Schlüssel

LSUVYFKJTOWQOD-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)C(C(=O)C1=CC=CC=C1O)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.